2-METHYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE
Description
2-METHYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of amides It is characterized by the presence of a tetrahydroquinoline moiety, which is a partially saturated derivative of quinoline
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-10-5-8-16(13-17)20(24)22-12-6-9-15-7-3-4-11-18(15)22/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHFEIOXPFPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of Tetrahydroquinoline: This can be achieved by the hydrogenation of quinaldine, which involves the reduction of the quinoline ring to form the tetrahydroquinoline structure.
Acylation Reaction: The tetrahydroquinoline derivative is then subjected to an acylation reaction with an appropriate acyl chloride or anhydride to introduce the carbonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives or alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-METHYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is of interest for its potential pharmacological activities, including its role as a precursor for drug development.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: A simpler derivative with similar structural features.
N-methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group on the nitrogen atom.
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with potential pharmacological activities.
Uniqueness
2-METHYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE is unique due to the combination of the tetrahydroquinoline moiety with the amide linkage and the specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
